[4-(3-FLUOROBENZOYL)PIPERAZINO](1-NAPHTHYL)METHANONE
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Overview
Description
4-(3-FLUOROBENZOYL)PIPERAZINOMETHANONE is a synthetic organic compound that features a piperazine ring substituted with a fluorobenzoyl group and a naphthylmethanone moiety
Preparation Methods
The synthesis of 4-(3-FLUOROBENZOYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the fluorobenzoyl group through acylation reactions. The final step involves the attachment of the naphthylmethanone moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
4-(3-FLUOROBENZOYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups into alcohols.
Scientific Research Applications
4-(3-FLUOROBENZOYL)PIPERAZINOMETHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor antagonist.
Mechanism of Action
The mechanism of action of 4-(3-FLUOROBENZOYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
4-(3-FLUOROBENZOYL)PIPERAZINOMETHANONE can be compared with other similar compounds, such as:
4-(3-Fluorobenzoyl)-1-piperazinylmethanone: This compound has a similar piperazine and fluorobenzoyl structure but differs in the aromatic substituent.
4-(3-Fluorobenzoyl)-1-piperazinylmethanone: Another similar compound with a different aromatic group attached to the piperazine ring.
4-(3-Chlorobenzoyl)-1-piperazinylmethanone: This compound features a chlorobenzoyl group instead of a fluorobenzoyl group, highlighting the impact of different halogen substituents on chemical properties
Properties
IUPAC Name |
(3-fluorophenyl)-[4-(naphthalene-1-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O2/c23-18-8-3-7-17(15-18)21(26)24-11-13-25(14-12-24)22(27)20-10-4-6-16-5-1-2-9-19(16)20/h1-10,15H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMIVXIJZQIQCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)F)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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